O-Desmethyl Mycophenolic Acid

Overview

Description

O-Desmethyl Mycophenolic Acid: is a metabolite of mycophenolic acid, which is an immunosuppressant drug used to prevent organ transplant rejection and treat autoimmune diseases. This compound is known for its role in inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the synthesis of guanine nucleotides .

Mechanism of Action

Target of Action

O-Desmethyl Mycophenolic Acid (DMA), a metabolite of Mycophenolic Acid (MPA), primarily targets the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis .

Mode of Action

DMA, like MPA, is a potent, selective, and reversible inhibitor of IMPDH . By inhibiting IMPDH, DMA interferes with the de novo pathway of guanosine nucleotide synthesis, leading to a decrease in the proliferation of T and B lymphocytes . This immunosuppressive effect is particularly useful in preventing organ transplant rejections .

Biochemical Pathways

The inhibition of IMPDH by DMA disrupts the de novo purine biosynthesis pathway . This pathway is responsible for the synthesis of guanosine nucleotides from inosine monophosphate (IMP). When IMPDH is inhibited, the conversion of IMP to guanosine monophosphate (GMP) is blocked, leading to a decrease in the availability of guanine nucleotides . This, in turn, hampers the proliferation of T and B lymphocytes, which are heavily reliant on this pathway for their proliferation .

Pharmacokinetics

The pharmacokinetics of DMA, as a metabolite of MPA, involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, MPA is absorbed and metabolized to DMA . The absorption rate constant is 2.52 h−1, and the lag time is 0.166 h . The volumes of distributions of the central and peripheral compartments are 22.8 L and 216 L, respectively . The total clearance of MPA is 0.72 L h−1 . These properties impact the bioavailability and efficacy of DMA.

Result of Action

The primary result of DMA’s action is the suppression of the immune response , particularly the proliferation of T and B lymphocytes . This makes it an effective immunosuppressant, used to prevent organ transplant rejections .

Action Environment

The action, efficacy, and stability of DMA can be influenced by various environmental factors. For instance, renal function can significantly affect the total clearance of MPA . Furthermore, the co-administration of other drugs, such as tacrolimus, can also impact the pharmacokinetics of MPA . It’s also worth noting that MPA and its metabolites have been detected in aquatic environmental media, indicating a potential environmental risk .

Biochemical Analysis

Biochemical Properties

O-Desmethyl Mycophenolic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind non-competitively to inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the proliferation process of T and B lymphocytes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of guanosine nucleotides, thereby preventing the division of T cells, lymphocytes, and the formation of antibodies in B cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds non-competitively to IMPDH, inhibiting the synthesis of guanosine nucleotides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is stable under normal temperature and pressure

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as UGT, which metabolizes it into an inactive form, MPAG . It also affects metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters like MRP2, which is responsible for its biliary excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: : O-Desmethyl Mycophenolic Acid can be synthesized through the demethylation of mycophenolic acid. The process involves the use of specific reagents and conditions to remove the methyl group from the parent compound .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: : O-Desmethyl Mycophenolic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

Chemistry: : O-Desmethyl Mycophenolic Acid is used as a reference standard in analytical chemistry to study the metabolism and degradation of mycophenolic acid .

Biology: : In biological research, this compound is used to investigate the metabolic pathways and enzymatic reactions involving mycophenolic acid .

Medicine: : this compound is studied for its potential therapeutic effects and its role in the pharmacokinetics and pharmacodynamics of mycophenolic acid .

Industry: : In the pharmaceutical industry, this compound is used in the development and testing of new immunosuppressive drugs .

Comparison with Similar Compounds

Similar Compounds

Mycophenolic Acid: The parent compound from which O-Desmethyl Mycophenolic Acid is derived.

Mycophenolate Mofetil: A prodrug of mycophenolic acid used in immunosuppressive therapy.

6-O-Desmethyl Mycophenolic Acid: Another metabolite of mycophenolic acid with similar properties.

Uniqueness: : this compound is unique due to its specific role as a metabolite and its distinct chemical structure, which allows it to be used in various research and industrial applications .

Properties

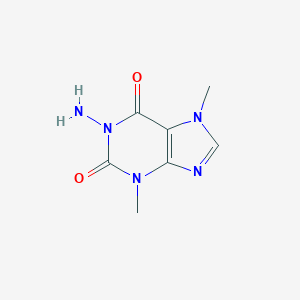

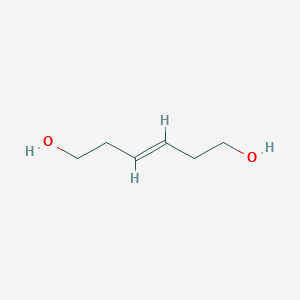

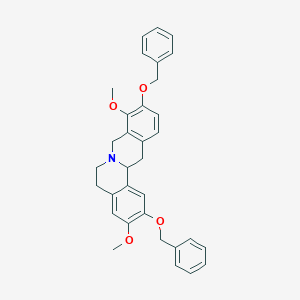

IUPAC Name |

(E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c1-8(4-6-12(17)18)3-5-10-14(19)9(2)11-7-22-16(21)13(11)15(10)20/h3,19-20H,4-7H2,1-2H3,(H,17,18)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSRNZSBNXFMLF-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649767 | |

| Record name | (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31858-65-8 | |

| Record name | (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

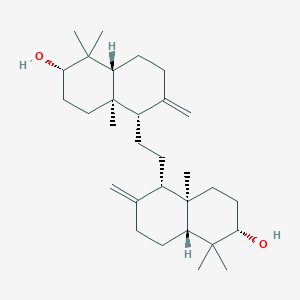

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)